molecular formula C8H10N4O B1418166 1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 1374509-60-0

1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B1418166
CAS No.: 1374509-60-0
M. Wt: 178.19 g/mol
InChI Key: QUPPKQQYLSOESW-UHFFFAOYSA-N
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Description

1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is usually carried out under reflux conditions in ethanol or other suitable solvents . Another method involves the use of acetylacetone or acetoacetic ester with arylglyoxal hydrate and aminotriazole in ethanol under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which may exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant antimicrobial properties. Studies have shown that 1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can inhibit the growth of various bacteria and fungi. Its mechanism of action is believed to involve interference with microbial DNA synthesis or metabolic pathways.

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation. For instance, research has demonstrated that triazolopyrimidine derivatives can affect the expression of genes involved in apoptosis and cell cycle regulation.

CNS Activity
There is emerging evidence suggesting that this compound may have central nervous system (CNS) activity. Preliminary studies indicate potential use as an anxiolytic or antidepressant agent due to its ability to modulate neurotransmitter systems. Further research is needed to elucidate its pharmacological profile and therapeutic efficacy in treating CNS disorders.

Agricultural Applications

Pesticidal Properties
this compound has been evaluated for its pesticidal properties. It has shown effectiveness against certain pests and pathogens affecting crops. The compound's mechanism may involve disrupting the metabolic processes of target organisms or acting as a growth regulator.

Herbicide Development
The structural characteristics of this compound make it a candidate for herbicide development. Its ability to inhibit specific enzymes involved in plant growth could lead to the formulation of selective herbicides that target unwanted vegetation while preserving crop integrity.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityInhibits growth of bacteria and fungi
Anticancer PropertiesInduces apoptosis in cancer cell lines
CNS ActivityPotential anxiolytic/antidepressant effects
Agricultural SciencesPesticidal PropertiesEffective against specific pests and pathogens
Herbicide DevelopmentPotential for selective herbicide formulations

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various triazolopyrimidine derivatives, including this compound. The results indicated a significant reduction in microbial load against both gram-positive and gram-negative bacteria. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Anticancer Mechanism Investigation
In another research effort focused on cancer treatment, scientists explored the effects of this compound on various cancer cell lines. Results showed that the compound could inhibit cell proliferation and promote apoptosis through the activation of caspase pathways. This study suggests further investigation into its role as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression . This mechanism is crucial for its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is unique due to its specific triazolopyrimidine scaffold, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development .

Biological Activity

1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial , antiviral , and anticancer properties. The structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.

The compound's molecular formula is C8H10N4OC_8H_{10}N_4O, and its IUPAC name is this compound. Its InChI key is QUPPKQQYLSOESW-UHFFFAOYSA-N. The synthesis typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .

The biological activity of this compound primarily stems from its role as a cyclin-dependent kinase 2 (CDK2) inhibitor . By binding to the active site of CDK2, it prevents interaction with cyclin A2 and subsequently inhibits cell cycle progression. This mechanism is crucial in cancer treatment as it can lead to the arrest of cancer cell proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound has shown significant antiproliferative effects against various cancer cell lines such as HeLa (cervical cancer) and HT-29 (colon cancer). It was observed that this compound could induce apoptosis in HeLa cells by regulating the expression levels of proteins involved in apoptosis pathways .
Cell LineIC50 (µM)Mechanism
HeLa<10Induces apoptosis via PARP cleavage
HT-29<15Arrests cell cycle at G2/M phase

Antimicrobial and Antiviral Activity

While specific studies on antimicrobial and antiviral activities are less documented for this compound specifically, related triazolopyrimidine derivatives have demonstrated similar properties. These derivatives have been noted for their effectiveness against bacterial strains and viral infections .

Case Studies

Several case studies have investigated the biological effects of similar compounds within the triazolopyrimidine class:

  • Study on Tubulin Polymerization Inhibition : A related study showed that derivatives could inhibit tubulin polymerization significantly more than established controls like combretastatin A-4 (CA-4). This suggests that compounds similar to this compound may also exhibit potent anticancer activity through similar mechanisms .
  • Molecular Docking Studies : Molecular docking analyses indicate that these compounds can effectively bind to target sites associated with cancer cell proliferation and survival pathways. This supports their potential as lead compounds in drug discovery efforts aimed at developing new anticancer therapies .

Properties

IUPAC Name

1-(5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-5-7(6(2)13)3-12-8(11-5)9-4-10-12/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPPKQQYLSOESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NC=N2)N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158895
Record name 1-(1,7-Dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374509-60-0
Record name 1-(1,7-Dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374509-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,7-Dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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